3-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(2-methylphenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-7-4-2-3-5-8(7)6-15-10-12-9(11)13-14-10/h2-5H,6H2,1H3,(H3,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNPGHVFNSIBFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NNC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine typically involves the reaction of 2-methylbenzyl chloride with 1H-1,2,4-triazole-5-thiol in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydrogen atoms on the triazole ring can be substituted with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. The presence of the sulfanyl group in 3-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine enhances its efficacy against various bacterial strains. Studies have shown that derivatives of triazoles can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Several studies have investigated the anticancer properties of triazole derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against human cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer) . The mechanism often involves the induction of apoptosis through pathways like mitochondrial membrane potential disruption and reactive oxygen species generation .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various triazole derivatives against common pathogens. The results indicated that this compound exhibited notable inhibition zones in agar diffusion assays compared to standard antibiotics .
| Pathogen | Inhibition Zone (mm) | Comparison Antibiotic |
|---|---|---|
| Staphylococcus aureus | 18 | Penicillin |
| Escherichia coli | 15 | Ampicillin |
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, this compound was tested against several cancer cell lines. The compound showed an IC50 value of approximately 36 μM for HCT116 cells, indicating substantial cytotoxicity .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HCT116 | 36 | Apoptosis via ROS generation |
| MCF7 | 34 | Disruption of mitochondrial function |
Mechanism of Action
The mechanism of action of 3-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets in biological systems. The sulfanyl group and the triazole ring can form hydrogen bonds and other interactions with enzymes, receptors, or other proteins, leading to modulation of their activity. This compound may inhibit or activate certain pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Substituent Variations on the Benzyl Group
Variations in the Triazole Core
- 3-Phenyl-1H-1,2,4-triazol-5-amine () :
- 3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-amine (): Structure: A pyridine ring replaces the benzylthio group.
Physicochemical Properties
- Molecular Weight : The target compound (C₁₀H₁₂N₄S) has a molecular weight of 220.29 g/mol.
- Solubility : The 2-methylbenzylthio group likely reduces aqueous solubility compared to hydroxyl- or pyridinyl-substituted analogues .
- Thermal Stability : Triazole derivatives with arylthio groups (e.g., TFAT) exhibit high thermal stability (decomposition >250°C), suggesting similar robustness for the target compound .
Research Implications
The structural flexibility of 1,2,4-triazol-5-amines allows for tailored modifications to optimize pharmacokinetic and pharmacodynamic profiles. For instance:
- Antimicrobial Applications : The 2-methylbenzylthio group in the target compound may balance lipophilicity and bioavailability better than dichloro or trifluoromethyl analogues .
- Enzyme Inhibition : Sulfur-containing triazoles (e.g., N42FTA) show promise as FabA inhibitors, suggesting the target compound could be evaluated against bacterial fatty acid biosynthesis pathways .
Biological Activity
3-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine is a compound belonging to the class of 1,2,4-triazoles, which are five-membered heterocyclic compounds characterized by the presence of three nitrogen atoms. This specific compound features a sulfanyl group attached to the triazole ring, significantly influencing its chemical properties and biological activities. Its structure enhances lipophilicity and potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C12H14N4S
- Molecular Weight : 246.33 g/mol
- CAS Number : 849524-40-9
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfanyl group and triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, leading to modulation of their activity. This compound may inhibit or activate certain pathways, resulting in various observed biological effects.
Biological Activities
Research indicates that compounds in the 1,2,4-triazole class exhibit diverse biological activities including:
- Antimicrobial Activity : Triazole derivatives have shown effectiveness against various bacterial and fungal pathogens. The specific compound has been evaluated for its antimicrobial properties, demonstrating significant inhibition against certain strains.
- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. It has been tested against several cancer cell lines, showing varying degrees of cytotoxicity. The structure–activity relationship (SAR) indicates that modifications to the triazole ring can enhance its efficacy against cancer cells.
- Anti-inflammatory Effects : Similar compounds have been recognized for their anti-inflammatory properties. Research on related triazoles has demonstrated their potential to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
Antimicrobial Activity
A study conducted on various triazole derivatives found that this compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.
| Organism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Anticancer Activity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The IC50 values indicated significant potency:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
The SAR analysis revealed that the presence of the sulfanyl group is critical for enhancing anticancer activity compared to other triazole derivatives .
Anti-inflammatory Effects
Research focused on the anti-inflammatory potential of related compounds suggests that this compound may inhibit COX enzymes effectively. In a COX inhibition assay:
| Compound | COX Inhibition (%) |
|---|---|
| This compound | 75 |
| Aspirin | 85 |
This indicates a promising profile for further development as an anti-inflammatory agent.
Q & A
Q. What are the foundational synthetic routes for 3-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine, and what key reagents are required?
The synthesis typically involves nucleophilic substitution between 2-methylbenzyl chloride and 1H-1,2,4-triazol-5-thiol under basic conditions (e.g., NaOH or K₂CO₃). Reaction optimization may include solvent selection (e.g., DMF or ethanol) and temperature control (60–80°C). Purification via recrystallization or column chromatography ensures product integrity .
Q. Which spectroscopic methods are essential for confirming the compound’s structural identity?
- ¹H/¹³C NMR : To verify substituent positions and aromatic proton environments (e.g., δ 2.48 ppm for methyl groups in analogs) .
- IR Spectroscopy : Identifies functional groups like thioether (C-S, ~600–700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) .
- Elemental Analysis : Validates molecular formula (C₁₀H₁₁N₄S) .
Q. How can researchers assess the compound’s purity and stability under varying storage conditions?
Use HPLC with UV detection (λ ~254 nm) for purity analysis. Stability studies in different solvents (DMSO, water) and temperatures (-20°C to 25°C) over time (1–6 months) can identify degradation pathways .
Advanced Research Questions
Q. What strategies improve synthetic efficiency for gram-scale production without compromising yield?
Microwave-assisted synthesis reduces reaction time (minutes vs. hours) and enhances yield (>80%) by promoting uniform heating. Catalytic systems (e.g., phase-transfer catalysts) and solvent-free conditions further optimize scalability .
Q. How do structural modifications (e.g., substituent variations) influence biological activity, and how can SAR studies be designed?
- Substituent Libraries : Synthesize analogs with halogens (F, Cl) or electron-donating groups (e.g., methoxy) on the benzyl ring.
- Activity Profiling : Test against microbial targets (e.g., E. coli, C. albicans) to correlate substituent effects with MIC values. For example, fluorinated analogs show enhanced antimicrobial activity due to increased lipophilicity .
Q. What crystallographic techniques resolve tautomeric ambiguity in the triazole core?
Single-crystal X-ray diffraction (SHELXL software) determines tautomeric forms (e.g., 1H vs. 4H) and hydrogen-bonding networks. Planarity metrics (dihedral angles <5°) and packing diagrams reveal stacking interactions critical for solid-state stability .
Q. How can computational modeling predict the compound’s interaction with enzymatic targets like ketol-acid reductoisomerase (KARI)?
- Molecular Docking (AutoDock/Vina) : Simulate binding poses in KARI’s active site, focusing on hydrogen bonds with Ser/Thr residues.
- MD Simulations : Assess binding stability over 100 ns trajectories. Free-energy calculations (MM-PBSA) quantify affinity differences between analogs .
Q. What protocols address discrepancies in reported biological data (e.g., conflicting IC₅₀ values)?
- Standardized Assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and endpoint measurements (MTT vs. ATP luminescence).
- Batch Consistency : Verify compound purity (≥95%) and solubility (DMSO stock concentration ≤1% v/v) to minimize artifacts .
Q. How does isotopic labeling (e.g., ¹⁵N) enhance metabolic pathway analysis in pharmacokinetic studies?
Q. What crystallographic software tools are critical for refining high-resolution structures of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
